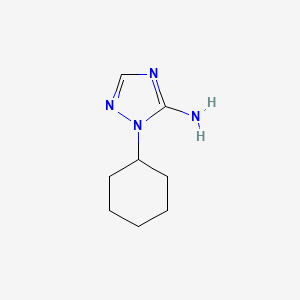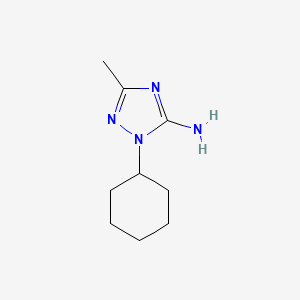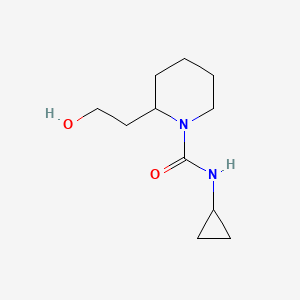![molecular formula C15H20N2O3 B7556194 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid, also known as PAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. Its ability to modulate the activity of certain neurotransmitters has made it a promising candidate for the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to have potential applications in the field of drug discovery, as it can be used to screen for compounds that interact with specific receptors.
Mécanisme D'action
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid acts as a modulator of the activity of certain neurotransmitters, including dopamine and serotonin. It has been found to bind to specific receptors in the brain, leading to changes in the activity of these neurotransmitters. This mechanism of action has been found to be responsible for many of the physiological and biochemical effects of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid.
Biochemical and Physiological Effects:
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase locomotor activity and induce hyperactivity. Additionally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid has been found to increase the release of dopamine and other neurotransmitters in the brain. These effects suggest that 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid may have potential applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid in lab experiments is its ability to modulate the activity of specific neurotransmitters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation of using 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid is that its effects can be dose-dependent, making it difficult to control the exact level of activity of the neurotransmitters being studied.
Orientations Futures
There are many potential future directions for research on 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid. One area of interest is the development of more selective 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid analogs that can target specific receptors in the brain. Additionally, further studies are needed to explore the potential therapeutic applications of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid in the treatment of various neurological disorders. Finally, 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid could be used as a tool to study the role of neurotransmitters in various physiological processes, which could lead to a better understanding of the underlying mechanisms of these processes.
Méthodes De Synthèse
The synthesis of 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid involves the reaction of 2-acetyl-3-pyridinecarboxylic acid with piperidine in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been found to be efficient and reproducible, making 3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid readily available for scientific research.
Propriétés
IUPAC Name |
3-[1-(2-pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(10-12-4-3-8-16-11-12)17-9-2-1-5-13(17)6-7-15(19)20/h3-4,8,11,13H,1-2,5-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVVGHRRHZJISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)


![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)


